molecular formula C13H18N2O4 B2573826 5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421451-48-0

5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2573826
CAS No.: 1421451-48-0
M. Wt: 266.297
InChI Key: XPYBWRFAKBMCBI-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein, a central signaling component in the innate immune system. Activation of the STING pathway by this compound triggers the production of type I interferons and proinflammatory cytokines , initiating a robust immune response. Its primary research value lies in the fields of immuno-oncology and infectious diseases, where it is used to investigate and potentiate anti-tumor immunity. Preclinical studies utilize this molecule to model the therapeutic activation of dendritic and T cells within the tumor microenvironment , which can lead to the suppression of tumor growth and metastasis. The compound's structure, featuring a cyclopropyl-fused oxazole head group and a cyclopentyl diol tail, is designed for enhanced metabolic stability and sustained signaling compared to endogenous cyclic dinucleotide agonists. Researchers employ this tool compound to delineate STING-dependent signaling cascades, to evaluate combination therapies with checkpoint inhibitors or cancer vaccines, and to explore novel applications in antiviral research.

Properties

IUPAC Name

5-cyclopropyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-6-8-3-9(4-11(8)17)14-13(18)10-5-12(19-15-10)7-1-2-7/h5,7-9,11,16-17H,1-4,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBWRFAKBMCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Hydroxycyclopentyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrooxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxazole ring structure, which is known for its biological activity. The presence of cyclopropyl and hydroxymethyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of oxazole have been shown to inhibit tumor growth in several cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
    • Case Study: A related compound demonstrated significant inhibition of cell migration and invasion in breast cancer models, suggesting potential applications for 5-cyclopropyl derivatives in cancer therapy.
  • Antimicrobial Properties
    • Compounds containing oxazole rings have been evaluated for their antimicrobial activities against various pathogens. Preliminary data suggest that 5-cyclopropyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1,2-oxazole-3-carboxamide may exhibit moderate to strong antibacterial effects.
    • Case Study: A related study reported that oxazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration.
  • Neurological Applications
    • The structural characteristics of this compound may also lend themselves to neuropharmacological applications. Compounds with similar frameworks have been investigated for their potential as neuroprotective agents or cognitive enhancers.
    • Case Study: Research on oxazole derivatives has shown potential in enhancing synaptic plasticity and memory functions in animal models, paving the way for future studies on cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerOxazole DerivativesInhibition of tumor growth
AntimicrobialOxazole DerivativesEffective against Staphylococcus aureus
NeuroprotectiveSimilar StructuresEnhancement of synaptic plasticity

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-((1S,3R,4S)-3-Ethyl-4-(3-(Hydroxymethyl)-6H-Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazin-1-yl)Cyclopentyl)Cyclopropanesulfonamide

N-((1S,3R,4S)-3-Ethyl-4-(3-(2-Hydroxyethyl)-6H-Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazin-1-yl)Cyclopentyl)Cyclopropanesulfonamide

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Patent Compound 1 Patent Compound 2
Core Heterocycle 1,2-Oxazole (5-membered, aromatic) Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine (8-membered fused system) Same as Compound 1
Key Substituents 5-Cyclopropyl, 3-carboxamide-linked cyclopentyl (3-OH, 4-CH2OH) 3-Hydroxymethyl on fused ring; cyclopropanesulfonamide 3-(2-Hydroxyethyl) on fused ring; cyclopropanesulfonamide
Functional Groups Carboxamide, hydroxyl, hydroxymethyl Sulfonamide, hydroxymethyl Sulfonamide, hydroxyethyl
Stereochemistry Not specified in public data (1S,3R,4S) cyclopentyl configuration Same as Compound 1
Potential Solubility Moderate (polar hydroxyl/hydroxymethyl groups) Lower (ethyl group reduces polarity) Similar to Compound 1

Key Differences and Implications

  • Core Heterocycle: The target’s 1,2-oxazole core is smaller and less complex than the fused imidazo-pyrrolo-pyrazine system in the patent compounds.
  • Functional Groups : The carboxamide in the target vs. sulfonamide in the analogs alters hydrogen-bonding capacity. Carboxamides are stronger hydrogen-bond acceptors, which could improve target affinity in hydrophilic environments.
  • Substituent Flexibility : The hydroxymethyl group on the target’s cyclopentyl ring introduces a secondary hydroxyl group absent in the patent compounds, possibly improving solubility but increasing metabolic liability.

Pharmacological Considerations

For example:

  • The patent compounds’ sulfonamide groups are common in kinase inhibitors (e.g., B-Raf inhibitors), while the fused imidazo-pyrrolo-pyrazine core resembles antiviral scaffolds targeting viral polymerases.

Biological Activity

5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C10H13N2O4C_{10}H_{13}N_{2}O_{4}, with a molecular weight of approximately 225.23 g/mol. The structure features a cyclopropyl group and an oxazole ring, which are critical for its biological activity.

Research indicates that compounds similar to 5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE may act as inhibitors of specific enzymes involved in lipid metabolism, particularly acid ceramidase (AC). AC plays a vital role in the hydrolysis of ceramides to sphingosine, impacting various cellular processes such as apoptosis and cell proliferation .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Inhibition of Acid Ceramidase : The compound has shown promise as an inhibitor of human acid ceramidase (hAC), which is implicated in various diseases, including cancer. In vitro studies demonstrated that it could significantly reduce hAC activity, suggesting its potential as a therapeutic agent .
  • Impact on Cell Signaling : By modulating sphingolipid metabolism, the compound may influence signaling pathways associated with cell survival and apoptosis. This dual action could be beneficial in treating conditions where these processes are dysregulated .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the oxazole ring and cyclopropyl group can significantly affect the potency and selectivity of the compound towards hAC. For instance, variations in substituents on the cyclopropyl moiety have been linked to enhanced inhibitory activity .

Table 1: Inhibitory Potencies of Related Compounds

Compound IDStructure DescriptionIC50 (μM)
8a4-Phenyl analog0.025
12a5-Phenyl analog0.030
32bOptimized cyclopropyl derivative0.015

Case Studies

  • Neuroblastoma Treatment : In a study involving neuroblastoma cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as an anti-cancer agent .
  • Metabolic Disorders : Research has also explored its effects on metabolic disorders linked to sphingolipid dysregulation. The ability to inhibit hAC suggests potential applications in treating conditions like diabetes and obesity .

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